molecular formula C9H7N7 B12869821 5-(Pyridin-4-yl)-2H,2'H-3,3'-bi(1,2,4-triazole)

5-(Pyridin-4-yl)-2H,2'H-3,3'-bi(1,2,4-triazole)

Cat. No.: B12869821
M. Wt: 213.20 g/mol
InChI Key: ZMUCAMNQPBPEPV-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-2H,2’H-3,3’-bi(1,2,4-triazole) is a heterocyclic compound that features a pyridine ring and two 1,2,4-triazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-2H,2’H-3,3’-bi(1,2,4-triazole) typically involves the reaction of pyridine derivatives with triazole precursors. One common method includes the cyclization of hydrazonoyl halides with pyridine derivatives under basic conditions . Another approach involves the use of metal-catalyzed cycloaddition reactions to form the triazole rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-2H,2’H-3,3’-bi(1,2,4-triazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce reduced triazole derivatives .

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-2H,2’H-3,3’-bi(1,2,4-triazole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-4-yl)-2H,2’H-3,3’-bi(1,2,4-triazole) is unique due to its dual triazole rings, which provide additional sites for chemical modification and interaction with biological targets. This structural feature enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H7N7

Molecular Weight

213.20 g/mol

IUPAC Name

4-[5-(1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C9H7N7/c1-3-10-4-2-6(1)7-13-9(16-15-7)8-11-5-12-14-8/h1-5H,(H,11,12,14)(H,13,15,16)

InChI Key

ZMUCAMNQPBPEPV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NNC(=N2)C3=NC=NN3

Origin of Product

United States

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